molecular formula C10H13FN2O4S B12691921 1-(2,5-Dideoxy-2-fluoro-5-thio-beta-D-arabinofuranosyl)thymine CAS No. 105281-19-4

1-(2,5-Dideoxy-2-fluoro-5-thio-beta-D-arabinofuranosyl)thymine

Cat. No.: B12691921
CAS No.: 105281-19-4
M. Wt: 276.29 g/mol
InChI Key: DGICAMRDPMRJEN-JVZYCSMKSA-N
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Description

1-(2,5-Dideoxy-2-fluoro-5-thio-beta-D-arabinofuranosyl)thymine is a synthetic nucleoside analog This compound is structurally similar to natural nucleosides but contains modifications that enhance its stability and biological activity

Preparation Methods

The synthesis of 1-(2,5-Dideoxy-2-fluoro-5-thio-beta-D-arabinofuranosyl)thymine involves several stepsThe reaction conditions typically involve the use of strong acids or bases, protective groups to prevent unwanted reactions, and purification steps such as chromatography to isolate the desired product .

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective purification techniques.

Chemical Reactions Analysis

1-(2,5-Dideoxy-2-fluoro-5-thio-beta-D-arabinofuranosyl)thymine undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce various halogenated derivatives.

Scientific Research Applications

1-(2,5-Dideoxy-2-fluoro-5-thio-beta-D-arabinofuranosyl)thymine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Dideoxy-2-fluoro-5-thio-beta-D-arabinofuranosyl)thymine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The compound targets enzymes involved in DNA and RNA synthesis, such as polymerases and kinases. By mimicking natural nucleosides, it can inhibit these enzymes, leading to the termination of nucleic acid chains and the inhibition of cell proliferation .

Comparison with Similar Compounds

1-(2,5-Dideoxy-2-fluoro-5-thio-beta-D-arabinofuranosyl)thymine is unique due to its specific modifications, which enhance its stability and biological activity. Similar compounds include:

These comparisons highlight the unique features of this compound, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

CAS No.

105281-19-4

Molecular Formula

C10H13FN2O4S

Molecular Weight

276.29 g/mol

IUPAC Name

1-[(2R,3S,4R,5S)-3-fluoro-4-hydroxy-5-(sulfanylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13FN2O4S/c1-4-2-13(10(16)12-8(4)15)9-6(11)7(14)5(3-18)17-9/h2,5-7,9,14,18H,3H2,1H3,(H,12,15,16)/t5-,6+,7-,9-/m1/s1

InChI Key

DGICAMRDPMRJEN-JVZYCSMKSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CS)O)F

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CS)O)F

Origin of Product

United States

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